molecular formula C9H14N2 B1308765 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 815632-27-0

1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B1308765
CAS RN: 815632-27-0
M. Wt: 150.22 g/mol
InChI Key: FHVWOMCSCGPZSD-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 150.22 . The compound is solid at room temperature and should be stored in a refrigerator .


Molecular Structure Analysis

The IUPAC name for this compound is 1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine . The InChI code is 1S/C9H14N2/c1-7-3-4-9-8(2)10-5-6-11(7)9/h3-4,8,10H,5-6H2,1-2H3 .


Physical And Chemical Properties Analysis

1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a solid compound . It has a molecular weight of 150.22 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Reactivity

1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its derivatives exhibit diverse chemical properties and reactivity, making them valuable for various synthetic applications. Voievudskyi et al. (2016) explored the synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives, highlighting the potential of these heterocyclic compounds as key starting materials for synthesizing natural alkaloid analogues. The study also explored the chemical reactivity of N-aminopiperazine towards different electrophilic reagents, providing insights into the synthesis of novel compounds with potential biological activity (Voievudskyi et al., 2016).

Biological Activity and Medicinal Applications

The derivatives of 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have shown significant biological activities, leading to their exploration in medicinal chemistry. Zaki et al. (2016) demonstrated that pyrazolo[3,4-d]pyridazines, a class of compounds synthesized from derivatives of 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, exhibit good antimicrobial, anti-inflammatory, and analgesic activities. This indicates the potential therapeutic applications of these compounds in treating various conditions (Zaki et al., 2016).

Asymmetric Synthesis and Catalysis

The asymmetric synthesis of 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives is crucial for producing compounds with specific chiral configurations, which is important in drug development. Gualandi et al. (2011) discussed the asymmetric synthesis of 1-substituted derivatives, emphasizing the role of chiral auxiliaries and organometallic reagents in achieving high diastereoselectivity. This research contributes to the development of methodologies for synthesizing chiral molecules with potential pharmaceutical applications (Gualandi et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-3-4-9-8(2)10-5-6-11(7)9/h3-4,8,10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVWOMCSCGPZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=C(N2CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394887
Record name 1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

CAS RN

815632-27-0
Record name 1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
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